molecular formula C8H5Br2FO B1395667 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone CAS No. 1003879-02-4

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone

Cat. No.: B1395667
CAS No.: 1003879-02-4
M. Wt: 295.93 g/mol
InChI Key: IELTVOHIKAUZFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of secondary alcohols using ammonium bromide and oxone. This method is versatile and efficient, providing a straightforward route to obtain alpha-bromoketones .

Industrial Production Methods

Industrial production of this compound typically involves the bromination of 4-bromo-3-fluoroacetophenone under controlled conditions to ensure high yield and purity. The reaction is carried out in an inert atmosphere at temperatures ranging from 2-8°C .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atoms act as electrophilic centers, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(3-fluorophenyl)ethanone

Uniqueness

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

2-bromo-1-(4-bromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELTVOHIKAUZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697202
Record name 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003879-02-4
Record name 2-Bromo-1-(4-bromo-3-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorophenacyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0° C. solution containing 2.4 g of 1-(4-bromo-3-fluorophenyl)ethanone (11.1 mmols) in 56 mL of CHCl3 was added dropwise 0.57 mL of bromine (11.1 mmols). The reaction was stirred at 0° C. for three hours and then allowed to warm to ambient temperature. The reaction mixture was quenched with 10 mL of saturated aqueous Na2S2O3. The layers were separated, and the organics were dried over MgSO4, filtered through a frit, and concentrated to a yellow solid which was used without further purification.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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